

Quantum Chemical Calculations for 4-Hexylaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Hexylaniline

Cat. No.: B1328933

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Introduction

4-Hexylaniline is an organic compound that serves as a crucial intermediate in the synthesis of various materials, including dyes, pigments, and liquid crystals.^{[1][2]} Its molecular structure, characterized by a hexyl group attached to the aniline backbone, imparts specific electronic and steric properties that are of significant interest in materials science and drug design. Understanding these properties at a quantum mechanical level is essential for predicting molecular behavior, designing novel derivatives with tailored functionalities, and interpreting experimental data.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of **4-Hexylaniline**. The methodologies and data presented herein are based on established computational chemistry practices, primarily Density Functional Theory (DFT), and are correlated with available experimental findings.

Computational Methodology

The quantum chemical calculations discussed in this guide are predominantly based on Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.^[3]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A widely used and reliable level of theory for such calculations is the B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p). This combination offers a good balance between computational accuracy and cost.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be compared with experimental FTIR and Raman spectra for validation of the computational model.

Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are calculated from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates higher reactivity.

Spectroscopic Predictions

Theoretical predictions of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra, are invaluable for interpreting experimental results. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and, consequently, the UV-Vis spectrum.

Data Presentation

The following tables summarize key quantitative data obtained from quantum chemical calculations on molecules structurally related to **4-Hexylaniline** and from experimental measurements. Due to the limited availability of published computational data specifically for **4-**

Hexylaniline, representative data from similar p-alkylaniline systems are presented to illustrate the expected values.

**Table 1: Optimized Geometrical Parameters
(Representative)**

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-N	1.402	C-C-N: 120.5	C-C-N-H: 180.0
C-C (aromatic)	1.395 (avg.)	C-C-C (aromatic): 120.0 (avg.)	-
C-C (alkyl)	1.530 (avg.)	C-C-C (alkyl): 112.0 (avg.)	-
N-H	1.008	H-N-H: 111.0	-

Note: These are representative values for a p-alkylaniline calculated at the B3LYP/6-311++G(d,p) level of theory.

**Table 2: Calculated Electronic Properties
(Representative)**

Property	Value (eV)
HOMO Energy	-5.15
LUMO Energy	-0.25
HOMO-LUMO Gap	4.90

Note: These are representative values for a p-alkylaniline calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Experimental Spectroscopic Data for 4-Hexylaniline

Spectroscopy	Peak Position	Assignment
**FTIR (cm ⁻¹) **[4]	3435, 3350	N-H stretching
	3020	Aromatic C-H stretching
	2955, 2925, 2854	Aliphatic C-H stretching
	1620	N-H scissoring
	1515	Aromatic C=C stretching
¹ H NMR (ppm, CDCl ₃)[5]	6.95 (d)	Aromatic H (ortho to NH ₂)
	6.60 (d)	Aromatic H (meta to NH ₂)
	3.55 (s, broad)	-NH ₂
	2.48 (t)	-CH ₂ - (benzylic)
	1.55 (m)	-CH ₂ -
	1.30 (m)	-CH ₂ -CH ₂ -CH ₂ -
	0.88 (t)	-CH ₃
¹³ C NMR (ppm, CDCl ₃)[6]	144.5	C (ipso, attached to N)
	129.0	C (meta)
	115.0	C (ortho)
	135.5	C (para, attached to hexyl)
	35.5, 31.9, 31.6, 29.1, 22.7, 14.1	Hexyl carbons

Experimental Protocols

Synthesis of 4-Hexylaniline

A common method for the synthesis of 4-alkylanilines is the Friedel-Crafts acylation of aniline followed by reduction. However, a more direct approach involves the reaction of a haloalkane with aniline under appropriate conditions.

Materials:

- Aniline
- 1-Bromohexane
- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Diethyl ether
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)

Procedure:

- In a round-bottom flask, dissolve aniline and potassium carbonate in DMF.
- Add 1-bromohexane dropwise to the stirred solution at room temperature.
- Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography.
- Upon completion, filter the reaction mixture to remove inorganic salts.
- Extract the filtrate with diethyl ether and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **4-hexylaniline** by column chromatography or distillation.^[7]

Spectroscopic Characterization

FTIR Spectroscopy:

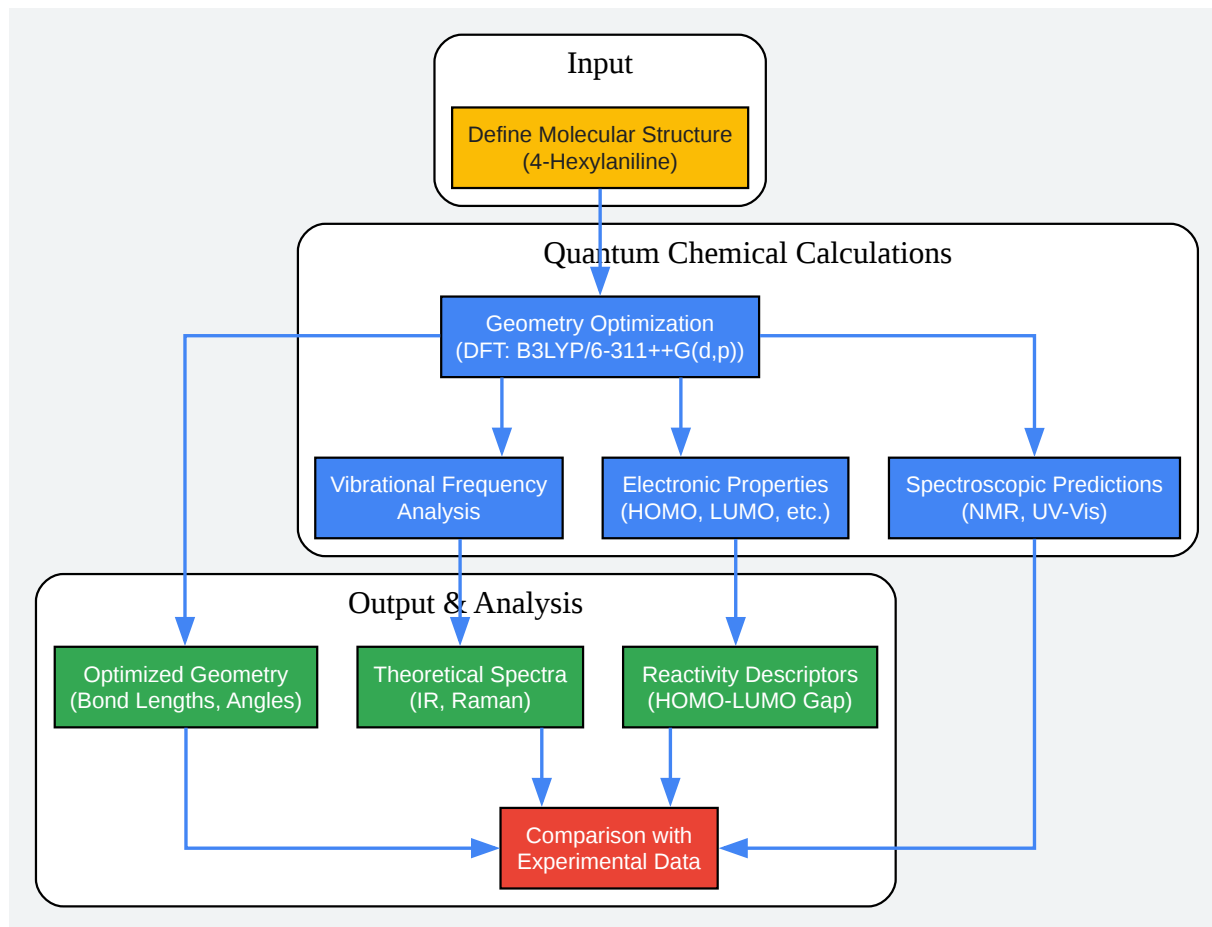
- Obtain a background spectrum of the clean ATR crystal or KBr pellet.

- Place a small drop of liquid **4-hexylaniline** on the ATR crystal or prepare a KBr pellet with a small amount of the sample.
- Acquire the FTIR spectrum over the range of 4000-400 cm^{-1} .[\[8\]](#)

NMR Spectroscopy:

- Dissolve a small amount of **4-hexylaniline** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Process the spectra to obtain chemical shifts, integration, and coupling constants.[\[8\]](#)

Mandatory Visualizations



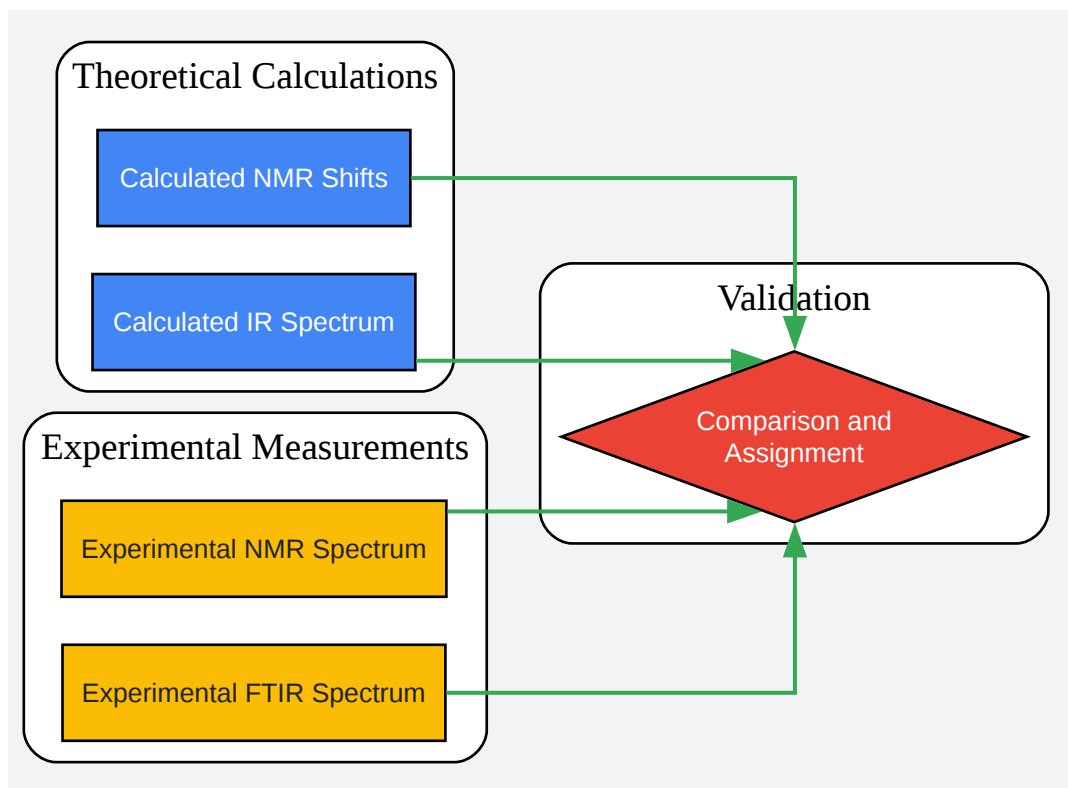
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Caption: A typical workflow for quantum chemical calculations of **4-Hexylaniline**.



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Caption: Relationship between HOMO, LUMO, and the energy gap.



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Caption: Validation of theoretical calculations against experimental data.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the fundamental properties of **4-Hexylaniline**. By employing methods such as DFT, researchers can gain detailed insights into its molecular geometry, electronic structure, and spectroscopic characteristics. This theoretical data, when validated against experimental findings, offers a robust platform for the rational design of new materials and molecules with desired properties, thereby accelerating research and development in fields ranging from materials science to drug discovery.

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